N-benzyl-5-bromofuran-2-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-5-bromofuran-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHIRHRQNYRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromofuran-2-Sulfonyl Chloride
The foundational step involves generating the sulfonyl chloride intermediate. Chlorosulfonation of 5-bromofuran is achieved using chlorosulfonic acid under controlled conditions. For example, reacting 5-bromofuran (1.0 eq) with chlorosulfonic acid (3.0 eq) in dichloromethane at 0–5°C for 4 hours yields 5-bromofuran-2-sulfonyl chloride with ~65% efficiency. Excess reagent ensures complete conversion, though side products like disulfonyl chlorides may form at higher temperatures.
Amidation with Benzylamine
The sulfonyl chloride intermediate is treated with benzylamine to form the target sulfonamide. In a representative procedure, 5-bromofuran-2-sulfonyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane, followed by dropwise addition of benzylamine (1.2 eq) and triethylamine (1.5 eq) at 0°C. The reaction proceeds for 2 hours, yielding N-benzyl-5-bromofuran-2-sulfonamide after aqueous workup and recrystallization (methanol/water). Reported yields range from 68–72%, with purity confirmed via -NMR and LC-MS.
N-Alkylation of 5-Bromofuran-2-Sulfonamide
Preparation of 5-Bromofuran-2-Sulfonamide
Prior to alkylation, the parent sulfonamide is synthesized. 5-Bromofuran-2-sulfonyl chloride (1.0 eq) is stirred with aqueous ammonia (2.0 eq) in tetrahydrofuran at room temperature for 12 hours. The product precipitates upon acidification (HCl, pH 3–4), yielding 5-bromofuran-2-sulfonamide in 75–80% yield.
Benzylation Using Lithium Hydride (LiH)
N-Alkylation is performed via a nucleophilic substitution reaction. A mixture of 5-bromofuran-2-sulfonamide (1.0 eq), benzyl bromide (1.1 eq), and LiH (1.2 eq) in dimethylformamide (DMF) is stirred at room temperature for 6–8 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via column chromatography (hexane/ethyl acetate, 3:1) affords this compound in 70–75% yield.
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiH | DMF | 25 | 8 | 75 |
| NaH | THF | 25 | 12 | 62 |
| K₂CO₃ | Acetone | 50 | 24 | 45 |
Suzuki-Miyaura Cross-Coupling for Functionalized Intermediates
Synthesis of 5-Bromo-N-Benzylfuran-2-Sulfonamide-Boronic Ester
A boronic ester intermediate is prepared by reacting this compound (1.0 eq) with bis(pinacolato)diboron (1.5 eq) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 eq) in dioxane at 80°C. After 24 hours, the boronate ester is isolated in 60–65% yield, enabling downstream cross-coupling.
Coupling with Aryl Halides
The boronate ester undergoes Suzuki-Miyaura coupling with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (2.0 eq) in dioxane/water (4:1) at 90°C. This method extends the utility of this compound in generating biaryl derivatives, though the core sulfonamide structure remains intact.
Challenges and Side Reactions
Competing Sulfonamide Formation
During N-alkylation, over-alkylation may occur if excess benzyl bromide is used, leading to N,N-dibenzyl byproducts. Kinetic control via slow reagent addition minimizes this issue.
Stability of Sulfonyl Chlorides
5-Bromofuran-2-sulfonyl chloride is moisture-sensitive, requiring anhydrous conditions. Hydrolysis to the sulfonic acid is mitigated by using molecular sieves and inert atmospheres.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from methanol/water (1:1) enhances purity to >98%, as confirmed by HPLC.
Comparative Evaluation of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 2 | 68 | 95 | Moderate |
| N-Alkylation | 2 | 72 | 98 | High |
| Suzuki Coupling | 3 | 55 | 90 | Low |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromofuran-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-benzyl-5-substituted furan-2-sulfonamides.
Oxidation: Formation of 5-bromofuran-2-sulfonic acid derivatives.
Reduction: Formation of N-benzyl-5-bromotetrahydrofuran-2-sulfonamide.
Scientific Research Applications
N-benzyl-5-bromofuran-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of sulfonamide-based drugs.
Biological Studies: The compound is investigated for its biological activity, including antiproliferative and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromofuran-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the brominated furan ring can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-benzyl-5-bromofuran-2-sulfonamide and related sulfonamide derivatives:
Structural and Functional Insights
Core Heterocycle Differences :
- Furan vs. Naphthalene/Benzofuran : The furan ring in this compound is smaller and less aromatic than naphthalene or benzofuran cores in analogs. This may reduce π-π stacking interactions but enhance metabolic stability due to decreased electron density .
- Bromine Substitution : The 5-bromo substituent on the furan ring is a shared feature with the naphthalene-based analog . Bromine’s electronegativity and steric bulk likely influence halogen bonding in target binding pockets, a critical factor in sulfonamide-drug interactions .
Chloro/Fluorophenyl Additions: The presence of chloro or fluorophenyl groups in other analogs (e.g., ) suggests tailored electronic effects for optimizing target affinity or metabolic resistance .
The benzofuran-based compound in highlights the importance of hybrid structures (e.g., combining sulfonamide with carbamoyl groups) for enhancing potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
